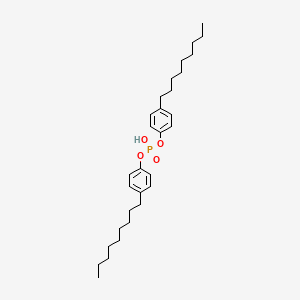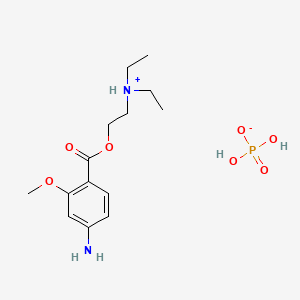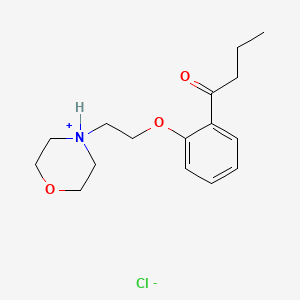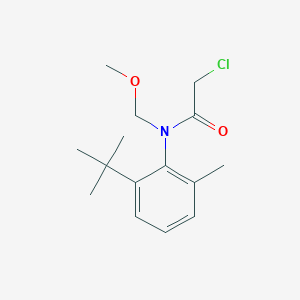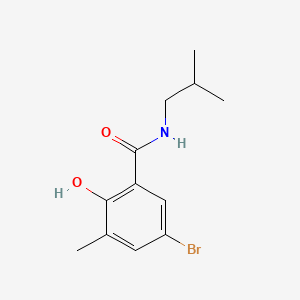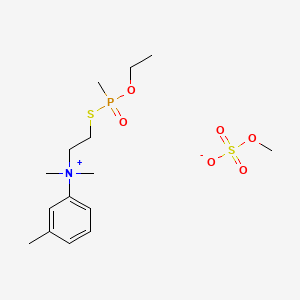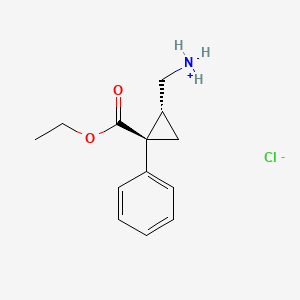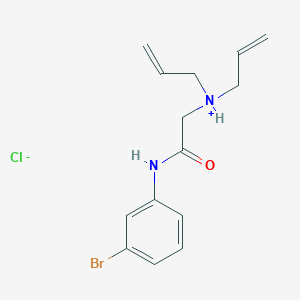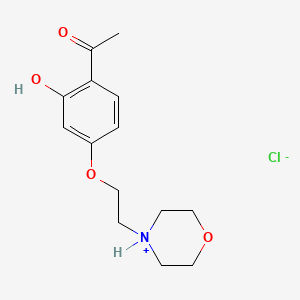
Acetophenone, 2'-hydroxy-4'-(2-(morpholino)ethoxy)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone, 2’-hydroxy-4’-(2-(morpholino)ethoxy)-, hydrochloride is a derivative of acetophenone, a compound widely used in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone derivatives typically involves the introduction of functional groups to the acetophenone core. For Acetophenone, 2’-hydroxy-4’-(2-(morpholino)ethoxy)-, hydrochloride, the synthetic route may involve the following steps:
Hydroxylation: Introduction of a hydroxyl group at the 2’ position of acetophenone.
Etherification: Reaction of the hydroxylated acetophenone with 2-(morpholino)ethanol to form the morpholinoethoxy derivative.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts, temperature control, and purification techniques like recrystallization or chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Acetophenone, 2’-hydroxy-4’-(2-(morpholino)ethoxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl group of acetophenone can be reduced to an alcohol.
Substitution: The morpholinoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or carboxylic acid.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetophenone derivatives, including Acetophenone, 2’-hydroxy-4’-(2-(morpholino)ethoxy)-, hydrochloride, have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for their potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Acetophenone, 2’-hydroxy-4’-(2-(morpholino)ethoxy)-, hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The morpholinoethoxy group can enhance its solubility and bioavailability, influencing its overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone: The parent compound, used widely in organic synthesis.
4’-Hydroxyacetophenone: A hydroxylated derivative with potential biological activities.
2’-Hydroxy-4’-(2-(piperidino)ethoxy)acetophenone: A similar compound with a piperidinoethoxy group instead of morpholinoethoxy.
Uniqueness
Acetophenone, 2’-hydroxy-4’-(2-(morpholino)ethoxy)-, hydrochloride is unique due to the presence of the morpholinoethoxy group, which can influence its chemical reactivity and biological properties. This makes it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
20800-09-3 |
|---|---|
Fórmula molecular |
C14H20ClNO4 |
Peso molecular |
301.76 g/mol |
Nombre IUPAC |
1-[2-hydroxy-4-(2-morpholin-4-ium-4-ylethoxy)phenyl]ethanone;chloride |
InChI |
InChI=1S/C14H19NO4.ClH/c1-11(16)13-3-2-12(10-14(13)17)19-9-6-15-4-7-18-8-5-15;/h2-3,10,17H,4-9H2,1H3;1H |
Clave InChI |
UXNJMLBPESXMQE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)OCC[NH+]2CCOCC2)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4R,5S,6S,8R,9R,10R,13S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15343448.png)
